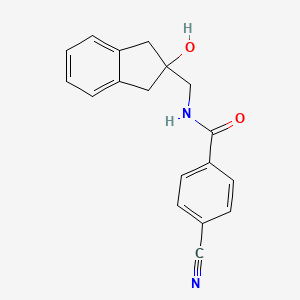

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a cyano group (–CN) and a hydroxy group (–OH) attached to an indene moiety, which is further connected to a benzamide structure

Properties

IUPAC Name |

4-cyano-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-11-13-5-7-14(8-6-13)17(21)20-12-18(22)9-15-3-1-2-4-16(15)10-18/h1-8,22H,9-10,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKCUXITZJSIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=C(C=C3)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

Formation of the Benzamide Structure: The benzamide structure can be formed by reacting the indene derivative with benzoyl chloride (C₆H₅COCl) in the presence of a base like pyridine.

Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) or potassium permanganate (KMnO₄) in water.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) or nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Applications of 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a cyano group (–CN) and a hydroxy group (–OH) attached to an indene moiety connected to a benzamide structure. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide serves as a building block in synthesizing complex organic molecules. The synthesis typically involves multi-step organic reactions, including the formation of the indene moiety through cyclization of precursors under acidic or basic conditions. The hydroxy group is introduced via hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄). The benzamide structure is formed by reacting the indene derivative with benzoyl chloride (C₆H₅COCl) in the presence of a base such as pyridine.

Biology

This compound is investigated for potential biological activities, such as antimicrobial or anticancer properties. Studies have shown that substituted benzamides exhibit antimicrobial potential comparable to reference drugs like ofloxacin (antibacterial) and fluconazole (antifungal) . For instance, a 4-chloro-2-nitro substituted benzamide demonstrated significant antibacterial potency against Gram-positive (S. aureus) and Gram-negative (S. typhi, K. pneumoniae) bacterial strains . Similarly, a 2,4-dinitro substituted derivative showed potency against fungal strains (A. niger and C. albicans) .

Medicine

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its mechanism of action depends on the specific application, potentially interacting with molecular targets like enzymes or receptors, thereby modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Industry

Due to its unique chemical properties, 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is utilized in developing advanced materials like polymers or coatings.

Mechanism of Action

The mechanism of action of 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-cyano-N-(2-hydroxyphenyl)benzamide: Similar structure but lacks the indene moiety.

N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)benzamide: Similar structure but lacks the cyano group.

4-cyano-N-(2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but has a methyl group instead of a hydroxy group.

Uniqueness

4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both the cyano and hydroxy groups attached to an indene moiety, which imparts distinct chemical and biological properties

Biological Activity

4-Cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a cyano group and a hydroxy-substituted indene moiety. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, including 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, exhibit significant antitumor activity. For instance, compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that the compound effectively inhibited the growth of human breast cancer cells by modulating signaling pathways involved in cell proliferation and survival. This was evidenced by reduced expression levels of cyclins and increased levels of pro-apoptotic factors .

The mechanism by which 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects appears to involve the inhibition of key enzymes related to tumor progression. Specifically, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Additionally, the compound's ability to interfere with nicotinamide adenine dinucleotide kinase (NADK) was noted, leading to decreased levels of NADPH, which is essential for maintaining cellular redox balance. This disruption may contribute to the destabilization of DHFR and subsequent inhibition of cancer cell growth .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide indicates moderate absorption with a bioavailability estimated at around 50%. The compound exhibits a half-life of approximately 6 hours, allowing for twice-daily dosing in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.